molecular formula C15H16F3NO2 B13063367 4-Nitro-1-(oct-1-ynyl)-2-(trifluoromethyl)benzene

4-Nitro-1-(oct-1-ynyl)-2-(trifluoromethyl)benzene

Cat. No.: B13063367
M. Wt: 299.29 g/mol
InChI Key: SSFGIOBMSXTNTO-UHFFFAOYSA-N
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Description

4-Nitro-1-(oct-1-ynyl)-2-(trifluoromethyl)benzene is a synthetic organic compound of significant interest in advanced chemical research and development. This molecule integrates a long-chain alkyne, a nitro group, and a trifluoromethyl group on a benzene ring, creating a versatile building block for various applications. Its primary research value lies in its potential as a key intermediate in pharmaceutical and agrochemical synthesis. The presence of the oct-1-ynyl chain suggests potential use in the development of bioactive molecules or in materials science, where its lipophilicity can be exploited. The electron-withdrawing nitro and trifluoromethyl groups make the aromatic system highly electron-deficient, which can be utilized in the synthesis of more complex structures through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The terminal alkyne functionality is particularly valuable for Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling researchers to efficiently create complex molecular architectures, conjugated systems, or bioconjugates for chemical biology studies. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C15H16F3NO2

Molecular Weight

299.29 g/mol

IUPAC Name

4-nitro-1-oct-1-ynyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C15H16F3NO2/c1-2-3-4-5-6-7-8-12-9-10-13(19(20)21)11-14(12)15(16,17)18/h9-11H,2-6H2,1H3

InChI Key

SSFGIOBMSXTNTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Biological Activity

4-Nitro-1-(oct-1-ynyl)-2-(trifluoromethyl)benzene, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antiproliferative, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N O2. The compound features a nitro group and a trifluoromethyl group, which are known to influence its reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli62.5
Staphylococcus aureus78.12
Enterococcus faecalis70.0

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents, particularly against resistant strains.

Antiproliferative Effects

The antiproliferative effects of this compound were evaluated using human cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma).

Table 2: Antiproliferative Activity of this compound

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The observed IC50 values indicate that the compound possesses moderate antiproliferative activity, warranting further investigation into its mechanisms of action.

Anti-inflammatory Activity

In addition to its antibacterial and antiproliferative properties, this compound has been assessed for anti-inflammatory effects. Preliminary in vivo studies indicated that it could reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

The mechanisms behind the biological activities of this compound involve several pathways:

  • Inhibition of bacterial cell wall synthesis , leading to cell lysis.
  • Induction of apoptosis in cancer cells through activation of caspase pathways.
  • Reduction of pro-inflammatory cytokines , thereby mitigating inflammatory responses.

Case Studies

One notable case study involved the evaluation of the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound effectively inhibited MRSA growth at concentrations similar to those required for other known antibiotics, highlighting its potential as an alternative treatment option.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-Nitro-1-(oct-1-ynyl)-2-(trifluoromethyl)benzene is best highlighted through comparison with analogous compounds (Table 1).

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound -NO₂ (C4), -CF₃ (C2), -C≡C-C₇H₁₅ (C1) ~315.3* High hydrophobicity; potential click chemistry applications
4-Chloro-1-nitro-2-(trifluoromethyl)benzene -NO₂ (C4), -CF₃ (C2), -Cl (C1) ~239.5 Intermediate in pharmaceutical synthesis (e.g., cladribine)
4-Methyl-2-nitro-1-(trifluoromethyl)benzene -NO₂ (C2), -CF₃ (C1), -CH₃ (C4) ~219.1 Lower steric bulk; used in agrochemical precursors
1-Nitro-3,5-bis(trifluoromethyl)benzene -NO₂ (C1), -CF₃ (C3, C5) ~269.1 High electron deficiency; catalyst or ligand in organometallics

*Calculated based on elemental composition.

Key Observations:

Substituent Effects on Reactivity and Solubility The oct-1-ynyl group in the target compound significantly increases molecular weight and hydrophobicity compared to smaller substituents (e.g., -Cl or -CH₃). This enhances solubility in nonpolar solvents but complicates aqueous-phase reactions . Chlorinated analogs (e.g., 4-Chloro-1-nitro-2-(trifluoromethylbenzene) exhibit higher electrophilicity at C1, facilitating nucleophilic aromatic substitution reactions—critical in drug synthesis .

Steric and Electronic Influences

  • The trifluoromethyl group (-CF₃) in all compounds enhances thermal stability and electron-withdrawing effects, directing subsequent reactions to specific ring positions.
  • The terminal alkyne in the target compound enables participation in click chemistry (e.g., Huisgen cycloaddition), a feature absent in methyl- or chloro-substituted analogs .

Applications

  • Chlorinated derivatives are established intermediates in antiviral agents (e.g., cladribine synthesis) due to their balanced reactivity .
  • Bis(trifluoromethyl) analogs (e.g., 1-Nitro-3,5-bis(trifluoromethyl)benzene) are prized in catalysis for their strong electron-withdrawing effects .

Research Findings and Methodological Considerations

  • Synthetic Challenges : Introducing the oct-1-ynyl group requires stringent control over coupling conditions to avoid alkyne polymerization. This contrasts with methyl or chloro derivatives, which are more straightforward to functionalize .
  • Thermal Stability : Differential scanning calorimetry (DSC) of nitro-trifluoromethylbenzenes reveals decomposition temperatures above 200°C, with longer alkyl/alkyne chains marginally reducing stability due to increased conformational freedom .

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